molecular formula C18H39N5O12S B607106 Dibekacin sulfate CAS No. 58580-55-5

Dibekacin sulfate

Katalognummer: B607106
CAS-Nummer: 58580-55-5
Molekulargewicht: 549.6 g/mol
InChI-Schlüssel: GXKUKBCVZHBTJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Common Chemical Reactions

Dibekacin sulfate participates in reactions typical of aminoglycosides, including:

  • Oxidation : Reacts with strong oxidizing agents (e.g., hydrogen peroxide) under acidic conditions, leading to hydroxyl group modifications.
  • Reduction : Undergoes reductive amination in the presence of sodium borohydride (NaBH₄) or other reducing agents to modify amine groups.
  • Substitution : Hydroxyl groups at positions 3', 4', and 6' are susceptible to nucleophilic substitution with reagents like acetic anhydride or alkyl halides.

Key reagents and outcomes are summarized below:

Reaction Type Reagents/Conditions Products/Outcomes
OxidationH₂O₂, acidic pHHydroxyl → carbonyl conversion
AcylationAcetic anhydride, pyridineAcetylated derivatives (improved stability)
SulfonationSO₃ complexesEnhanced solubility via sulfonate groups
AlkylationMethyl iodide, base catalysisMethylation of primary amines

Enzymatic Modifications

This compound is a substrate for bacterial resistance enzymes, including:

Aminoglycoside Phosphotransferases (APHs)

  • APH(2″) isoforms phosphorylate the 2″-hydroxyl group of the glucosamine ring, rendering the antibiotic inactive .
    • Kinetic parameters: For APH(2″)-Ia, kcat=0.15s1k_{cat}=0.15\,\text{s}^{-1}, Km=1.2μMK_m=1.2\,\mu \text{M} .
    • Nucleotide specificity: GTP > ATP > UTP (100-fold lower efficiency) .

Aminoglycoside Acetyltransferases (AACs)

  • AAC(6′)-Ie acetylates the 6′-amine group, reducing ribosomal binding affinity .
    • Acetyl-CoA-dependent reaction with kcat/Km=4.7×104M1s1k_{cat}/K_m=4.7\times 10^4\,\text{M}^{-1}\text{s}^{-1} .

Chemoenzymatic Derivatization

Recent studies highlight engineered enzymes for site-specific modifications :

  • AAC(6′)-Ie/APH(2″)-Ia bifunctional enzyme :
    • Truncated mutants (e.g., D80G-1–240) acetylate the 4‴-amine of dibekacin, enabling novel derivatives .
    • Sequential enzymatic reactions yield doubly modified analogs (e.g., acetylated-phosphorylated hybrids) .
Enzyme Variant Modification Site Catalytic Efficiency (kcat/Kmk_{cat}/K_m)
Wild-type AAC(6′)-Ie6′-amine2.1×104M1s12.1\times 10^4\,\text{M}^{-1}\text{s}^{-1})
D80G-1–240 mutant4‴-amine8.9×103M1s18.9\times 10^3\,\text{M}^{-1}\text{s}^{-1})

Stability and Degradation

  • Thermal degradation : Decomposes at >200°C, producing ammonia and sulfur oxides .
  • pH-dependent hydrolysis : Stable at pH 4–6 but degrades rapidly in alkaline conditions (pH >8) .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Efficacy

Dibekacin sulfate exhibits a broad spectrum of antibacterial activity. The Minimum Inhibitory Concentrations (MICs) against various pathogens are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.78
Staphylococcus epidermidis0.78
Micrococcus flavus6.25
Bacillus anthracis0.39
Bacillus cereus1.56
Escherichia coli0.2 - 100
Pseudomonas aeruginosa<0.2 - 100
Klebsiella pneumoniae0.39

These values indicate that this compound is particularly effective against gram-positive bacteria and select gram-negative strains, making it a valuable option in clinical settings where antibiotic resistance poses significant challenges.

Clinical Applications

This compound has been utilized in various clinical scenarios:

  • Indwelling Catheters : A study demonstrated that dibekacin incorporated into catheter coatings significantly reduced infection rates caused by gram-negative bacteria, thereby improving patient outcomes .
  • Intrathoracic Administration : Administered intrathoracically in animal models with induced pleurisy, this compound showed promising serum levels, indicating effective local delivery for treating infections .
  • Ocular Infections : In a case study involving patients with blepharitis, topical application of this compound resulted in significant symptom improvement compared to control groups .

Nephrotoxicity Studies

A critical concern associated with aminoglycoside antibiotics is nephrotoxicity. Research indicates that dibekacin can induce renal toxicity, assessed through blood urea nitrogen (BUN) levels in animal models. Modified derivatives of dibekacin have been investigated for reduced nephrotoxic effects:

  • Dibekacin-di-N-methanesulfonate : Exhibited minimal change in BUN levels; bioactive in vitro but ineffective in vivo against Pseudomonas aeruginosa.
  • Disodium and dipotassium dibekacin-di-N-ethanesulfonate sesquisulfates : Demonstrated lower mortality and better body weight gain during prolonged treatments compared to the parent compound .

Research Applications

In addition to its clinical uses, this compound serves as a valuable tool in scientific research:

  • Antibiotic Coating Studies : Investigations into the efficacy of this compound-coated indwelling catheters have shown its potential to release the antibiotic into urine over time, effectively delaying lower urinary tract infections .
  • Fibrin Glue Studies : Adding this compound to fibrin glue decreased bacterial colonization likelihood, indicating its utility in surgical applications .

Biologische Aktivität

Dibekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from kanamycin B, primarily used in the treatment of severe gram-negative bacterial infections. This article explores its biological activity, efficacy, and safety based on various studies and findings from the literature.

This compound has the molecular formula C18H39N5O12SC_{18}H_{39}N_{5}O_{12}S and a molecular weight of approximately 549.59 g/mol. It functions by binding to the 30S ribosomal subunit, inhibiting protein synthesis in bacteria, which ultimately leads to cell death. This mechanism is crucial for its effectiveness against a variety of bacterial strains, particularly those resistant to other antibiotics.

Antimicrobial Efficacy

This compound demonstrates broad-spectrum antibacterial activity. The Minimum Inhibitory Concentrations (MICs) against various pathogens are as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.78
Staphylococcus epidermidis0.78
Micrococcus flavus6.25
Bacillus anthracis0.39
Bacillus cereus1.56
Escherichia coli0.2 - 100
Pseudomonas aeruginosa<0.2 - 100
Klebsiella pneumoniae0.39

These values indicate that this compound is particularly potent against gram-positive bacteria and some gram-negative strains, making it an important option in clinical settings where resistance is a concern .

Nephrotoxicity Studies

One significant concern with aminoglycosides, including this compound, is nephrotoxicity. Studies have shown that dibekacin can induce renal toxicity, which has been assessed through blood urea nitrogen (BUN) levels in animal models. Research indicates that modified derivatives of dibekacin exhibit reduced nephrotoxic effects compared to the parent compound:

  • Dibekacin-di-N-methanesulfonate : Minimal change in BUN levels; bioactive in vitro but ineffective in vivo against Pseudomonas aeruginosa.
  • Disodium and dipotassium dibekacin-di-N-ethanesulfonate sesquisulfates : Showed lower mortality and better body weight gain compared to this compound during prolonged treatments .

Clinical Applications

This compound has been utilized in various clinical settings, including:

  • Indwelling Catheters : A study demonstrated that dibekacin incorporated into catheter coatings significantly reduced infection rates caused by gram-negative bacteria .
  • Intrathoracic Administration : Administered intrathoracically in rabbits with induced pleurisy showed promising serum levels, indicating effective local delivery for treating infections .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in treating severe infections:

  • Case Study on Blepharitis : Patients treated with topical this compound showed significant improvement in symptoms compared to controls, supporting its use for ocular infections.
  • Clinical Trials for Conjunctivitis : In randomized trials, patients receiving dibekacin demonstrated faster resolution of conjunctivitis symptoms compared to those on placebo.

Eigenschaften

CAS-Nummer

58580-55-5

Molekularformel

C18H39N5O12S

Molekulargewicht

549.6 g/mol

IUPAC-Name

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)

InChI-Schlüssel

GXKUKBCVZHBTJW-UHFFFAOYSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Kanonische SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Dibekacin sulfate;  Debecacin sulfate;  EINECS 261-341-0;  Orbicin;  Panimycin.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.